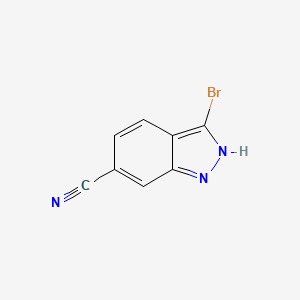

3-Bromo-1H-indazole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1H-indazole-6-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a cyano group at the 6-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indazole-6-carbonitrile typically involves the bromination of 1H-indazole followed by the introduction of a cyano group. One common method is the reaction of 3-bromo-1H-indazole with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1H-indazole-6-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst.

Major Products Formed

Nucleophilic substitution: Products such as 3-azido-1H-indazole-6-carbonitrile or 3-thiocyanato-1H-indazole-6-carbonitrile.

Electrophilic substitution: Products like 5-bromo-3-bromo-1H-indazole-6-carbonitrile.

Reduction: Products such as 3-bromo-1H-indazole-6-amine.

Aplicaciones Científicas De Investigación

3-Bromo-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine and cyano groups can enhance its binding affinity and selectivity for certain molecular targets. The exact pathways involved can vary, but often include interactions with key proteins involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-1H-indazole-4-carbonitrile

- 6-Bromo-1H-indazole-4-carboxaldehyde

- 3-Bromo-1H-indazole-5-carbonitrile

Uniqueness

3-Bromo-1H-indazole-6-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis.

Actividad Biológica

3-Bromo-1H-indazole-6-carbonitrile is a heterocyclic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

Target of Action

this compound primarily targets various kinases involved in critical cellular processes. These include checkpoint kinases (chk1, chk2) and the serum/glucocorticoid-regulated kinase (SGK), which are integral to regulating cell cycle progression and apoptosis.

Mode of Action

The compound exhibits its biological effects by inhibiting kinase activity, leading to disruptions in cell cycle progression. This inhibition can result in apoptotic cell death, particularly in cancer cells. Indazole derivatives are also noted for their anti-inflammatory and antioxidant properties, contributing to their therapeutic potential.

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

- Inflammation: Modulation of cytokines such as TNFα and VEGF.

- Cancer: Induction of apoptosis via the p53/MDM2 pathway and modulation of Bcl-2 family proteins.

- Oxidative Stress: Acting as an antioxidant to mitigate cellular damage .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Antitumor Activity

In a recent study, this compound was evaluated for its antitumor effects against various cancer cell lines. The compound exhibited a dose-dependent increase in apoptosis rates in K562 cells, with significant changes observed in apoptosis-related proteins (Bcl-2 and Bax) after treatment . The IC50 value for K562 cells was reported at approximately 5.15 µM, indicating potent cytotoxicity while maintaining selectivity for normal cells (IC50 = 33.2 µM) .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of indazole derivatives, including this compound. The compound was shown to inhibit the production of TNFα and other inflammatory mediators in vitro, suggesting its potential utility in treating inflammatory diseases.

Research Applications

This compound has several promising applications in scientific research:

Propiedades

IUPAC Name |

3-bromo-2H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYPSDOJNPATCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.